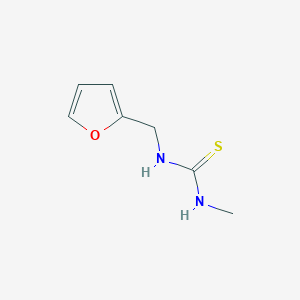

![molecular formula C25H25N3O5S B2520703 Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 900003-32-9](/img/structure/B2520703.png)

Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic molecule that appears to be a derivative of heterocyclic pyrimidinone. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and properties of related heterocyclic systems, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a reagent with heterocyclic α-amino compounds in acetic acid to yield various derivatives of pyrimidinones and other fused pyrimidines . Another approach involves multi-step reactions starting from acetylacetone, proceeding through intermediates such as 4-(N,N-dimethylamino)-3-acetylbut-3-en-2-one, and finally reacting with N- and C-nucleophiles to give fused heterocyclic systems . Additionally, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent can lead to the synthesis of various substituted fused pyrimidinones, with the possibility of selective removal of protecting groups to yield amino-substituted pyrimidinones .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of nitrogen atoms within the ring system, which is a common feature in pyrimidinones and their derivatives. The presence of substituents such as benzyloxycarbonyl groups can influence the reactivity and properties of these molecules . The specific structure of Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would likely include a benzofuro[3,2-d]pyrimidin-2-yl core with additional substituents that could affect its chemical behavior.

Chemical Reactions Analysis

The chemical reactions of heterocyclic compounds often involve nucleophilic substitution, where N- and C-nucleophiles can react with the core structure to form new derivatives . The presence of amino groups can also facilitate further reactions, such as the formation of amides or other nitrogen-containing functional groups . The specific reactions of Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would depend on the reactivity of its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the introduction of methoxy groups can affect the solubility and stability of the compounds . The presence of substituents can also impact the melting point, boiling point, and reactivity towards various reagents. The specific properties of Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate would need to be determined experimentally, but it is likely to exhibit properties consistent with other complex heterocyclic compounds.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate and similar compounds are used in the synthesis of various heterocyclic systems. These compounds serve as reagents or intermediates in the preparation of fused pyrimidinones and derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, pyrimido[1,2-c]pyrimidine, and other complex heterocycles (Stanovnik et al., 1990), (Toplak et al., 1999), (Selič & Stanovnik, 1997).

Herbicide Synthesis

These compounds are also pivotal in the synthesis of herbicides. For instance, methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, a related compound, is synthesized from methyl 2,6-dihydroxybenzoate and is a key intermediate in the production of the herbicide bispyribac-sodium, showcasing the application of such compounds in agricultural chemistry (Li Yuan-xiang, 2008).

Synthesis of Anti-inflammatory and Analgesic Agents

Further, derivatives of this compound family have been synthesized for potential medical applications, particularly as anti-inflammatory and analgesic agents. Novel compounds derived from similar structural frameworks have shown promising results in inhibiting COX-1/COX-2 enzymes, with significant analgesic and anti-inflammatory activities, highlighting their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Antimicrobial and Molluscicidal Activities

Benzimidazole derivatives, related to the compound , have been explored for their antimicrobial and molluscicidal activities. This research indicates the broad spectrum of biological activities that compounds within this chemical family can exhibit, which could lead to the development of new pharmaceuticals and pesticides (Nofal et al., 2002).

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

methyl 4-[[2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S/c1-15(2)12-13-28-23(30)22-21(18-6-4-5-7-19(18)33-22)27-25(28)34-14-20(29)26-17-10-8-16(9-11-17)24(31)32-3/h4-11,15H,12-14H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASOUGCRHTXXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

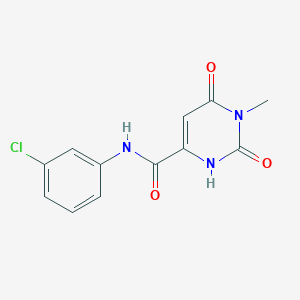

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2520626.png)

![3-chloro-N-(1,3-dioxoisoindolin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520627.png)

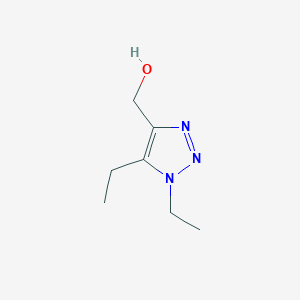

![4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2520632.png)

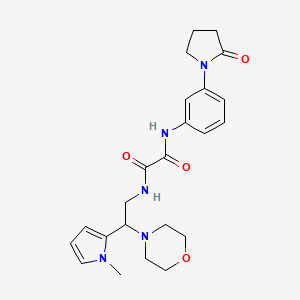

![1-(4-Methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2520634.png)

![Ethyl 4-[(2-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2520636.png)

![4-cyano-N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2520638.png)

![8-fluoro-2-(methylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2520642.png)